molecular formula C12H13O5- B107795 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester CAS No. 63317-89-5

1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester

Cat. No. B107795
CAS RN: 63317-89-5
M. Wt: 237.23 g/mol
InChI Key: QOBMQTZOKFYGNH-UHFFFAOYSA-M
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Description

1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, is a chemical compound that can be understood as a derivative of benzenedicarboxylic acid where one of the acid groups has been esterified with 4-hydroxybutyl alcohol. While the specific compound is not directly discussed in the provided papers, the general chemistry and reactions of similar aromatic carboxylic acids and their derivatives are covered, which can help infer properties and synthesis routes for the compound .

Synthesis Analysis

The synthesis of aromatic carboxylic acid derivatives, such as esters, can be achieved through various methods. One common approach is the esterification of the acid with alcohols. In the context of 1,4-benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, this would involve the reaction of 1,4-benzenedicarboxylic acid with 4-hydroxybutanol under suitable conditions, possibly involving a catalyst or dehydrating agent to drive the reaction to completion. The paper discussing monocarboxylic acids of the benzene series provides insights into the synthesis of aromatic carboxylic acid derivatives, which can be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1,4-benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, would consist of a benzene ring with two substituents: a carboxylic acid group and an ester group formed from the reaction with 4-hydroxybutanol. The paper on 1,3-di-4-pyridylpropane-2-hydroxybenzene-1,4-dicarboxylic acid discusses a compound with a similar benzenedicarboxylic acid backbone, which forms hydrogen bonds in a herringbone/zigzag chain pattern . This information can be used to infer that the compound may also engage in hydrogen bonding due to the presence of the hydroxyl group in the ester moiety.

Chemical Reactions Analysis

Aromatic carboxylic acids and their derivatives participate in a variety of chemical reactions. The ester group in 1,4-benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, could undergo hydrolysis back to the parent acid and alcohol under acidic or basic conditions. Additionally, the hydroxyl group could be a site for further chemical modification, such as alkylation. The paper on gas chromatography-mass spectrometry of various esters provides insights into the reactivity and fragmentation patterns of similar compounds, which can be extrapolated to predict the behavior of the compound under mass spectrometric conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, would be influenced by both the aromatic ring and the ester group. The presence of the ester would likely make the compound more lipophilic than the parent dicarboxylic acid, affecting its solubility in organic solvents. The boiling point and melting point would also be affected by the esterification. The hydroxyl group could contribute to the compound's ability to form hydrogen bonds, which would influence its boiling point and solubility in water. The paper on monocarboxylic acids of the benzene series provides a general overview of the properties of aromatic carboxylic acids, which can be used to infer the properties of the ester derivative .

Scientific Research Applications

Chemical Addiction and Toxicity

Research has highlighted the addictive properties and toxic effects associated with substances like gamma-hydroxybutyric acid (GHB) and its precursors, including 1,4-butanediol (1,4-BD), which share pharmacokinetic properties with 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester. Such substances are highly addictive, likely through a GABAB receptor-related mechanism, and withdrawal symptoms can be severe, necessitating medical intervention. The severity of these addictions and the challenges in treatment, including high relapse rates, underscore the need for further research into effective treatments and prevention strategies (Brunt, van Amsterdam, & van den Brink, 2014).

Environmental Occurrence and Toxicity of Parabens

Parabens, which include esters of para-hydroxybenzoic acid similar in chemical structure to 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, have been extensively studied due to their widespread use and potential as endocrine disruptors. Despite their biodegradability, parabens persist in the environment, leading to ubiquitous presence in surface water and sediments. This persistence, coupled with their ability to form more stable and potentially toxic chlorinated by-products, calls for more in-depth research into their environmental impact and toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Biotechnological Applications

Lactic acid, a hydroxycarboxylic acid like 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, serves as a key feedstock in biotechnological applications for producing biodegradable polymers and other valuable chemicals via both chemical and biotechnological routes. This highlights the potential of hydroxycarboxylic acids in green chemistry and their role in developing sustainable industrial processes (Gao, Ma, & Xu, 2011).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

4-(4-hydroxybutoxycarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c13-7-1-2-8-17-12(16)10-5-3-9(4-6-10)11(14)15/h3-6,13H,1-2,7-8H2,(H,14,15)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBMQTZOKFYGNH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])C(=O)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13O5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622185
Record name 4-[(4-Hydroxybutoxy)carbonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester

CAS RN

63317-89-5
Record name 4-[(4-Hydroxybutoxy)carbonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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